molecular formula C11H9N3O3S B2776441 1-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone CAS No. 690646-72-1

1-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone

Cat. No. B2776441
CAS RN: 690646-72-1
M. Wt: 263.27
InChI Key: WWMCQJOLVDUUGR-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and study of 1,2,4-triazole derivatives have been a significant area of research due to their chemical stability and potential as biologically active molecules. These derivatives are known for their varied applications in medicinal chemistry, agriculture, and industrial processes. The 1,2,4-triazole ring serves as a cornerstone for synthesizing compounds with enhanced pharmacological properties, showcasing their versatility in drug development and other scientific applications (Parchenko, 2019).

Biological and Medicinal Applications

1,2,4-Triazole derivatives, including those with 3-thio modifications, have been extensively studied for their biological activities. These compounds exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. The structural flexibility of 1,2,4-triazole allows for the design of molecules targeting various biological pathways, making them valuable in drug discovery and therapeutic applications (Kaplaushenko, 2019).

Environmental and Industrial Applications

The application of 1,2,4-triazole derivatives extends beyond medicinal chemistry into environmental and industrial domains. These compounds have been explored as potential agents for the remediation of pollutants, showcasing their utility in addressing environmental challenges. The ability of these derivatives to act as redox mediators highlights their potential in enhancing the efficiency of processes aimed at degrading or transforming recalcitrant compounds in wastewater and other polluted environments (Husain & Husain, 2007).

Supramolecular Chemistry and Material Science

The structural attributes of 1,2,4-triazole derivatives make them ideal candidates for developing supramolecular assemblies and materials with novel properties. These compounds can form the basis for creating one-dimensional nanometer-sized structures stabilized by hydrogen bonding, offering opportunities in nanotechnology, polymer processing, and biomedical applications. The multivalent nature of certain derivatives fosters their use in developing materials with specific functionalities, ranging from electronic applications to targeted drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-8(4-18-11-12-5-13-14-11)7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMCQJOLVDUUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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